5-amino-1-[(4-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(4-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(4-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials often include a substituted phenylhydrazine and an appropriate carboxylic acid derivative. The reaction conditions may involve the use of a catalyst, such as a transition metal complex, and solvents like dimethyl sulfoxide or ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(4-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-amino-1-[(4-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity. The exact pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
- 5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Uniqueness
The presence of the fluorine atom in 5-amino-1-[(4-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro or bromo analogs.
Properties
IUPAC Name |
5-amino-1-[(4-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-12(2)14-5-9-16(10-6-14)22-19(26)17-18(21)25(24-23-17)11-13-3-7-15(20)8-4-13/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKCUNRZDOJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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